molecular formula C22H18N6O B5054405 (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

(4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B5054405
M. Wt: 382.4 g/mol
InChI Key: UMWHJDAXRJVQCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a pyrazol-3-one core with substituents at positions 2, 4, and 3. Key structural features include:

  • A phenyl group at position 2.
  • A methyl group at position 4.
  • A hydrazinylidene moiety at position 4, linked to a 4-(phenyldiazenyl)phenyl group in the E-configuration.

Properties

IUPAC Name

5-methyl-2-phenyl-4-[(4-phenyldiazenylphenyl)diazenyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O/c1-16-21(22(29)28(27-16)20-10-6-3-7-11-20)26-25-19-14-12-18(13-15-19)24-23-17-8-4-2-5-9-17/h2-15,27H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWHJDAXRJVQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)N=NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401040689
Record name 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314291-14-0
Record name 1H-Pyrazole-4,5-dione, 3-methyl-1-phenyl-, 4-[2-[4-(2-phenyldiazenyl)phenyl]hydrazone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401040689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one typically involves the reaction of appropriate hydrazine derivatives with pyrazolone precursors. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different pyrazolone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research has demonstrated that derivatives of pyrazolone compounds exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Several studies have highlighted the antimicrobial efficacy of pyrazolone derivatives. The compound has shown promising results against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : The structural characteristics of this compound may contribute to anti-inflammatory activity. Studies indicate that similar pyrazolone derivatives can inhibit pro-inflammatory cytokines, making them candidates for further investigation in treating inflammatory diseases .
  • Cancer Research : The compound's hydrazone functionality may play a role in cancer research. Hydrazones are known for their ability to interact with biological targets involved in cancer progression. Initial studies suggest that this compound could inhibit tumor cell proliferation, warranting further exploration in oncological applications .

Material Science Applications

  • Coordination Chemistry : The complexation of this compound with transition metals has been studied for its potential use in material science. Metal complexes of pyrazolone derivatives have shown enhanced magnetic and optical properties, making them suitable for applications in electronic devices and sensors .
  • Dye Synthesis : Due to its azo group, the compound can be utilized in synthesizing dyes and pigments. Azo compounds are widely used in textile and food industries for their vibrant colors and stability under various conditions .

Analytical Applications

  • Spectroscopic Studies : The unique chemical structure allows the compound to be used as an analytical reagent in spectroscopic studies. Its ability to form stable complexes with metal ions makes it useful for detecting and quantifying metal concentrations in various samples .
  • Chromatographic Applications : The compound can serve as a stationary phase or modifier in chromatographic techniques due to its polar nature. This application is particularly relevant in separating complex mixtures in analytical chemistry .

Case Studies

StudyFocusFindings
Abdel-Wahab et al., 2024Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using synthesized pyrazolone derivatives, including the target compound .
Desai et al., 2008Antioxidant PropertiesReported effective radical scavenging activity of similar pyrazolone compounds, suggesting potential health benefits .
Holzer et al., 1999Coordination ChemistryInvestigated metal complexes formed with pyrazolone derivatives, noting enhanced magnetic properties suitable for electronic applications .

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolone derivatives exhibit diverse biological and chemical properties depending on substituents and stereochemistry. Below is a comparative analysis of the target compound with its structural analogs:

Substituent Effects on Physical and Spectral Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key IR Data (cm⁻¹) References
Target Compound 2-Ph, 5-Me, 4-(phenyldiazenylphenyl hydrazinylidene) C₂₃H₁₈N₆O 394.43* Not reported Not reported
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 2-Ac, 5-Me, 4-(2-NO₂Ph) C₁₃H₁₁N₃O₄ 273.24 170 1702 (C=O), 1552 (NO₂), 1519 (C=N)
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one 2-Ph, 5-Me, 4-(4-MeOPh) C₁₈H₁₆N₂O₂ 300.34 Not reported Not reported
(4E)-3-Amino-4-(2-phenylhydrazinylidene)-1H-pyrazol-5(4H)-one 3-NH₂, 4-(Ph hydrazinylidene) C₁₀H₁₀N₆O 230.23 Not reported Not reported

Notes:

  • Acetyl vs. Phenyl at Position 2 : The acetyl group in ’s compound introduces electron-withdrawing effects, lowering molecular symmetry and increasing polarity compared to the target compound’s phenyl group. This is reflected in its higher melting point (170°C) .
  • Hydrazinylidene vs.
  • Amino Substitution at Position 3: ’s compound replaces the methyl group at position 5 with an amino group, which may improve bioactivity but reduce stability due to increased reactivity .

Impact of Halogen and Heterocyclic Substituents

  • Halogenated Derivatives : ’s compound contains bromo, chloro, and ethoxy groups, increasing molecular weight (estimated >450 g/mol) and lipophilicity. Such substitutions are advantageous in drug design for enhanced membrane permeability .
  • Thiazole and Thiadiazole Derivatives: Compounds in and incorporate thiazole or thiadiazole rings, which are known for antimicrobial and anticancer activities.

Stereochemical Considerations

  • E vs. Z Isomerism : The E-configuration of the target compound’s hydrazinylidene group () contrasts with the Z-isomer in ’s methoxybenzylidene analog. E-isomers typically exhibit greater planarity and conjugation, influencing UV-Vis absorption and photostability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (4E)-5-methyl-2-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one, and how are reaction conditions optimized?

  • Methodology : The compound is synthesized via condensation of hydrazine derivatives with aldehydes/ketones under acidic or basic catalysis. Common solvents include ethanol or methanol, with reaction temperatures maintained at reflux (~78–100°C). Catalysts like anhydrous sodium acetate or glacial acetic acid are used to promote hydrazone linkage formation .
  • Optimization : Yield and purity are maximized by adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to carbonyl compound), solvent polarity, and reaction duration (4–8 hours). Thin-layer chromatography (TLC) monitors reaction progress, and recrystallization from methanol/glacial acetic acid purifies the product .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for confirmation?

  • Techniques : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Advanced Confirmation : Single-crystal X-ray diffraction (XRD) resolves spatial arrangements of the hydrazinylidene and phenyldiazenyl moieties, critical for understanding stereoelectronic effects .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound in laboratory settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Ethanol or methanol is preferred for recrystallization .
  • Stability : Susceptible to hydrolysis under strongly acidic/basic conditions. Storage recommendations include inert atmospheres (N₂/Ar) and desiccators to prevent degradation .

Advanced Research Questions

Q. How do reaction conditions (e.g., pH, temperature) influence the regioselectivity of hydrazone formation in the synthesis of this compound?

  • Mechanistic Insight : Acidic conditions (e.g., glacial acetic acid) protonate the carbonyl oxygen, enhancing electrophilicity and favoring hydrazone formation at the 4-position of the pyrazolone ring. Elevated temperatures (reflux) accelerate kinetics but may promote side reactions like tautomerization .
  • Contradiction Resolution : Conflicting reports on optimal pH (e.g., acetic acid vs. sodium acetate) are resolved via kinetic studies comparing reaction rates and product distributions under varying conditions .

Q. What computational modeling approaches are used to predict the bioactivity of this compound, and how do structural analogs inform these predictions?

  • Methods : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess redox potential. Molecular docking (e.g., AutoDock Vina) screens interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
  • Analog Comparisons : Structural analogs like 4-methoxyphenylpyrazolone (anti-inflammatory) and 5-fluoroindole derivatives (antitumor) guide SAR studies. The compound’s dual phenyldiazenyl and hydrazinylidene groups may enhance binding affinity compared to simpler analogs .

Q. How can synthetic by-products or impurities be identified and minimized during large-scale synthesis?

  • Analytical Workflow : High-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Mass spectrometry identifies by-products (e.g., unreacted hydrazine or oxidized intermediates).
  • Process Optimization : Continuous flow reactors improve mixing and heat transfer, reducing side reactions. Catalytic systems (e.g., immobilized acids on silica) enhance recyclability and yield .

Q. What experimental strategies are used to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

  • In Vitro Assays : Dose-response studies in multiple cell lines (e.g., RAW 264.7 macrophages for inflammation; MCF-7 for cytotoxicity) clarify concentration-dependent effects.
  • Mechanistic Probes : Western blotting or qPCR evaluates downstream signaling pathways (e.g., NF-κB inhibition for anti-inflammatory activity; caspase-3 activation for apoptosis) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.